Ethyl-MTS Uniquely Increases Etomidate Modulation in GABA Receptors Without Altering Baseline GABA Sensitivity
In a direct head-to-head comparison using voltage-clamp electrophysiology on α1β3M286Cγ2L GABAA receptors expressed in Xenopus oocytes, ethyl-MTS modification uniquely increased etomidate modulation of GABA-activated currents, whereas methyl-MTS had no effect and n-propyl-MTS (and larger alkyl-MTS reagents) caused persistent increases in baseline GABA sensitivity and decreased etomidate modulation [1].
| Evidence Dimension | Functional modulation of GABA receptor sensitivity and etomidate potentiation |
|---|---|
| Target Compound Data | Ethyl-MTS: No change in baseline GABA sensitivity; increased etomidate modulation (quantified as altered EC50 shift) |
| Comparator Or Baseline | Methyl-MTS: No change in GABA sensitivity; no change in etomidate modulation. n-Propyl-MTS: Persistently increased GABA sensitivity (EC50 decreased by ~2–3 fold); decreased etomidate modulation. |
| Quantified Difference | A 'cut-on' occurs between ethyl-MTS and n-propyl-MTS, defining the minimal appendage size required to overlap the etomidate binding pocket. The S-ethyl group does not sterically overlap the site, while the S-n-propyl group does, establishing a precise 1.7–3.0 Å distance constraint [1]. |
| Conditions | Xenopus oocytes expressing α1β3M286Cγ2L GABAA receptors; two-electrode voltage clamp; n-alkyl-MTS reagents (methyl to n-decyl) applied at 1 mM for 2 min. |
Why This Matters
Ethyl-MTS provides a unique tool for probing anesthetic binding sites with single-Ångström precision; its intermediate size allows labeling without sterically perturbing the site, enabling distance mapping that methyl-MTS cannot achieve and n-propyl-MTS disrupts.
- [1] Fantasia RJ, Nourmahnad A, Halpin E, Forman SA. Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Mol Pharmacol. 2021;99(6):426–434. PMID: 33766924. View Source
